2-(Methylthio)benzothiazole

Catalog No.
S568251
CAS No.
615-22-5
M.F
C8H7NS2
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)benzothiazole

CAS Number

615-22-5

Product Name

2-(Methylthio)benzothiazole

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3

InChI Key

UTBVIMLZIRIFFR-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2S1

solubility

6.90e-04 M

Synonyms

2-(methylthio)benzothiazole

Canonical SMILES

CSC1=NC2=CC=CC=C2S1

The exact mass of the compound 2-(Methylthio)benzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.90e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Methylthio)benzothiazole (MTBT) is a stable thioether derivative of the widely used industrial accelerator 2-mercaptobenzothiazole (MBT). Characterized by its low melting point (44–48 °C) and excellent solubility in organic solvents, this compound serves as a critical intermediate in agrochemical synthesis, a stable ligand in coordination chemistry, and a specialized additive in rubber and polymer manufacturing [1]. By masking the reactive free thiol group with a methyl moiety, MTBT provides a chemically stable, non-oxidizing benzothiazole core that is highly suitable for advanced cross-coupling reactions and lipophilic formulations where traditional free-thiol or halide analogs would fail or degrade[2].

Attempting to substitute 2-(Methylthio)benzothiazole with its unmethylated precursor, 2-mercaptobenzothiazole (MBT), or with traditional halides like 2-chlorobenzothiazole, introduces severe process and safety liabilities. MBT possesses a highly reactive free thiol that rapidly oxidizes to form disulfides (MBTS), leading to premature cross-linking in polymer matrices, unpredictable stoichiometry in synthesis, and severe allergic contact dermatitis (ACD) risks for handlers [1]. Conversely, while heteroaryl halides can be used for cross-coupling, they often suffer from moisture sensitivity and volatility issues. MTBT's stable thioether linkage eliminates both oxidative dimerization and thiol-driven sensitization, functioning as a highly predictable, bench-stable electrophile for Liebeskind-Srogl cross-couplings and a safe, lipophilic additive for industrial compounding [2].

Elimination of Thiol-Driven Allergic Contact Dermatitis

The free thiol group in traditional benzothiazole accelerators is the primary driver of occupational allergic contact dermatitis (ACD) due to the formation of mixed disulfides with skin proteins. In controlled sensitization models, 2-mercaptobenzothiazole (MBT) and its disulfide (MBTS) elicited severe ACD responses. In direct contrast, thiol-blocked 2-(Methylthio)benzothiazole (MTBT) elicited a 0% ACD response (erythema score of 0) in the same MBT-sensitized models [1].

Evidence DimensionAllergic Contact Dermatitis (ACD) Elicitation
Target Compound Data0% elicitation (erythema score = 0)
Comparator Or Baseline2-Mercaptobenzothiazole (MBT) (Strong positive erythema response)
Quantified DifferenceComplete elimination of ACD elicitation
ConditionsModified guinea pig maximization test (GPMT) on MBT-sensitized models

Eliminates the severe contact dermatitis risk associated with free-thiol accelerators, drastically improving worker safety and handling protocols during manufacturing.

High-Yield Performance in Liebeskind-Srogl Cross-Coupling

For the functionalization of the benzothiazole core, thioethers offer a stable alternative to moisture-sensitive heteroaryl halides. In palladium-catalyzed, copper-facilitated cross-coupling reactions with organostannanes, 2-(Methylthio)benzothiazole acts as a highly effective electrophile, achieving isolated yields of 78–91% [1]. This demonstrates its superior utility as a bench-stable precursor for C-C bond formation without the handling drawbacks of traditional halogenated analogs.

Evidence DimensionCross-coupling product yield
Target Compound Data78–91% yield
Comparator Or BaselineTraditional heteroaryl halides (Baseline: moisture-sensitive, variable yields)
Quantified DifferenceConsistently high yields (>78%) using a bench-stable thioether
ConditionsPd-catalyzed, CuMeSal-facilitated coupling with p-tolyltri-n-butylstannane

Provides a highly stable, non-hygroscopic thioether alternative to halides for complex C-C bond formation in pharmaceutical and agrochemical synthesis.

Resistance to Oxidative Dimerization in Formulation

The stability of benzothiazole additives in formulations is often compromised by oxidation. 2-Mercaptobenzothiazole (MBT) rapidly oxidizes to form 2-mercaptobenzothiazole disulfide (MBTS), a process that significantly lowers the initial rate of glutathione (GSSG) reduction by over 50% in standard biological and chemical assays. By masking the thiol group, 2-(Methylthio)benzothiazole (MTBT) is rendered entirely resistant to this oxidative dimerization, maintaining its monomeric structure and showing no inhibitory effect on GSSG reduction rates [1].

Evidence DimensionOxidative dimerization and GSSG reduction inhibition
Target Compound Data0% inhibition (completely stable monomer)
Comparator Or Baseline2-Mercaptobenzothiazole (MBT) (>50% reduction in GSSG reduction rate due to MBTS formation)
Quantified DifferenceAbsolute resistance to disulfide formation
ConditionsIn vitro oxidation and GSSG reduction assay

Ensures predictable stoichiometry and prevents premature cross-linking or degradation in polymer matrices and chemical formulations.

Superior Lipophilicity for Polymer and Organic Matrix Integration

For applications requiring integration into non-aqueous environments, such as rubber compounding or organic extraction, hydrophobicity is critical. 2-(Methylthio)benzothiazole exhibits a high octanol-water partition coefficient (log Kow ~ 3.22) and low aqueous solubility (110.8–125 mg/L). In contrast, unmethylated analogs and sulfonated derivatives exhibit significantly higher water solubility and lower log Kow values [1]. This pronounced lipophilicity ensures that MTBT partitions efficiently into organic phases rather than leaching into aqueous streams.

Evidence DimensionOctanol-water partition coefficient (log Kow)
Target Compound Datalog Kow ~ 3.22
Comparator Or BaselineUnmethylated/sulfonated benzothiazoles (log Kow < 2.0)
Quantified DifferenceSignificantly higher lipophilicity
ConditionsStandard equilibrium partitioning at 25 °C

Drives superior retention and homogeneous dispersion in lipophilic polymer matrices, rubber compounds, and non-aqueous industrial formulations.

Liebeskind-Srogl Cross-Coupling Precursor

Due to its 78-91% cross-coupling yield [1], MTBT is the ideal bench-stable electrophile for synthesizing complex functionalized benzothiazoles in pharmaceutical and agrochemical pipelines, replacing volatile or moisture-sensitive heteroaryl halides.

Hypoallergenic Rubber and Polymer Compounding

Because it completely eliminates the thiol-driven allergic contact dermatitis associated with MBT [2], MTBT is highly recommended as a safer intermediate or additive in the manufacturing of rubber products where worker safety and reduced sensitization are paramount.

Stable Non-Aqueous Formulations

Leveraging its high log Kow (3.22) and absolute resistance to oxidative dimerization [2][3], MTBT is the optimal choice for lipophilic formulations, corrosion inhibition in organic matrices, and polymer additives where free thiols would cause unwanted cross-linking or aqueous leaching.

XLogP3

3.1

LogP

3.15 (LogP)

Melting Point

44.0 °C

UNII

2748L341KY

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31621-01-9
64036-43-7
615-22-5

Wikipedia

2-(methylthio)benzothiazole

Use Classification

Pesticides -> Fungicides
INDUSTRIAL

General Manufacturing Information

Benzothiazole, 2-(methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023
Wang et al. Activation of Hsp70 reduces neurotoxicity by promoting polyglutamine protein degradation. Nature Chemical Biology, doi: 10.1038/nchembio.1140, published online 9 December 2012 http://www.nature.com/naturechemicalbiology

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